9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- is a synthetic organic compound classified under the purine derivatives, which are crucial in various biological processes. This compound features a chloro group at the second position, a methoxybenzyl group at the ninth position, and a dimethylamine group at the sixth position of the purine ring. Its molecular formula is C15H16ClN5O, with a molecular weight of 317.77 g/mol. The unique combination of functional groups enhances its biological activity and chemical reactivity, making it a subject of interest for medicinal chemistry research.
The synthesis of 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- typically involves multiple steps:
These reactions often require specific reagents and catalysts to optimize yield and purity.
The molecular structure of 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- can be described as follows:
The compound's structure includes significant functional groups that contribute to its chemical reactivity and biological activity .
9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- can participate in various chemical reactions:
The mechanism of action for 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- involves its interaction with specific molecular targets within cells. It binds to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it has been studied for its potential effects on purine receptors and may act as an inhibitor in various biochemical pathways related to disease processes .
The physical and chemical properties of 9H-Purin-6-amine, 2-chloro-9-((4-methoxyphenyl)methyl)-N,N-dimethyl- include:
Property | Value |
---|---|
CAS Number | 115204-59-6 |
Molecular Formula | C15H16ClN5O |
Molecular Weight | 317.77 g/mol |
IUPAC Name | 2-chloro-9-(4-methoxyphenyl)methyl-N,N-dimethylpurin-6-amine |
InChI | InChI=1S/C15H16ClN5O/c1... |
InChI Key | DMMZWJUONKBPLI-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NC(=NC2=C1N=CN2CC3=CC=C(C=C3)OC)Cl |
These properties indicate that the compound is a solid with potential solubility in organic solvents due to its hydrophobic methoxybenzyl group.
9H-Purin-6-amino, 2-chloro-9-(4-methoxyphenyl)methyl-N,N-dimethyl-, has several scientific applications:
The ongoing research aims to fully elucidate its mechanisms of action and explore its therapeutic benefits further.
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9